molecular formula C8H5ClF2OS B1304725 2-(Difluoromethylthio)benzoyl chloride CAS No. 79676-60-1

2-(Difluoromethylthio)benzoyl chloride

Cat. No.: B1304725
CAS No.: 79676-60-1
M. Wt: 222.64 g/mol
InChI Key: NIDOHIKAMXAESY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Difluoromethylthio)benzoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming corresponding amides and esters. These reactions are crucial in the synthesis of pharmaceutical compounds. The compound’s interaction with enzymes like acetyltransferases can lead to the formation of acetylated products, which are essential in metabolic pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways, leading to altered gene expression and metabolic flux. This inhibition can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetyltransferases, resulting in decreased acetylation of target proteins. This inhibition can affect various cellular processes, including gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This localization can influence the compound’s activity and function, as well as its overall efficacy in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing cellular processes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethylthio)benzoyl chloride is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDOHIKAMXAESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378921
Record name 2-(Difluoromethylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79676-60-1
Record name 2-(Difluoromethylthio)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79676-60-1
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